Ambrisentan acyl beta-D-glucuronide
Overview
Description
Ambrisentan acyl beta-D-glucuronide is a chemical compound with the molecular formula C28H30N2O10 and a molecular weight of 554.55 g/mol . It is a metabolite of ambrisentan, which is an endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension . This compound is formed through the glucuronidation of ambrisentan, a process that enhances its solubility and facilitates its excretion from the body .
Preparation Methods
The synthesis of ambrisentan acyl beta-D-glucuronide involves the glucuronidation of ambrisentan. This process is typically catalyzed by uridine 5’-diphosphate glucuronosyltransferases (UGTs), specifically UGT1A9, UGT2B7, and UGT1A3 . The reaction conditions generally include the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronide donor and appropriate buffers to maintain the pH. Industrial production methods for this compound are not extensively documented, but they likely involve similar enzymatic processes on a larger scale .
Chemical Reactions Analysis
Ambrisentan acyl beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off to regenerate the parent compound, ambrisentan . This hydrolysis can be catalyzed by beta-glucuronidase enzymes. The compound does not typically undergo oxidation or reduction reactions due to the stability of the glucuronide conjugate. Common reagents used in these reactions include beta-glucuronidase and appropriate buffers to maintain the reaction conditions .
Scientific Research Applications
Ambrisentan acyl beta-D-glucuronide is primarily used in pharmacokinetic and metabolic studies to understand the metabolism and excretion of ambrisentan . It serves as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify the levels of ambrisentan and its metabolites in biological samples . Additionally, it is used in toxicology studies to assess the safety and potential side effects of ambrisentan .
Mechanism of Action
The mechanism of action of ambrisentan acyl beta-D-glucuronide is closely related to that of its parent compound, ambrisentan. Ambrisentan is a selective endothelin receptor antagonist that blocks the action of endothelin-1 (ET-1) on endothelin type A (ETA) and endothelin type B (ETB) receptors . By inhibiting these receptors, ambrisentan prevents vasoconstriction and cell proliferation, leading to vasodilation and reduced blood pressure in the pulmonary arteries . The glucuronide conjugate itself does not have significant pharmacological activity but serves as a means to enhance the excretion of ambrisentan .
Comparison with Similar Compounds
Ambrisentan acyl beta-D-glucuronide can be compared with other glucuronide conjugates of endothelin receptor antagonists, such as bosentan acyl beta-D-glucuronide and macitentan acyl beta-D-glucuronide . These compounds share similar metabolic pathways and serve similar roles in enhancing the solubility and excretion of their parent drugs. this compound is unique in its specific interaction with the UGT enzymes and its role in the metabolism of ambrisentan .
Similar Compounds::- Bosentan acyl beta-D-glucuronide
- Macitentan acyl beta-D-glucuronide
- Sitaxentan acyl beta-D-glucuronide
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHJFBFSJYTXDX-MVTLKLODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648972 | |
Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1106685-58-8 | |
Record name | Ambrisentan acyl beta-D-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMBRISENTAN ACYL .BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EH35FF002 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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